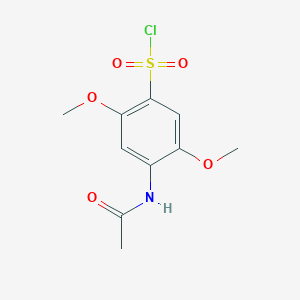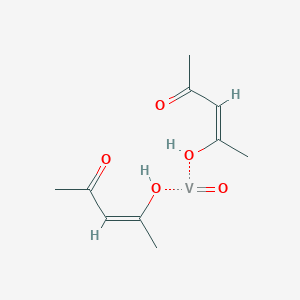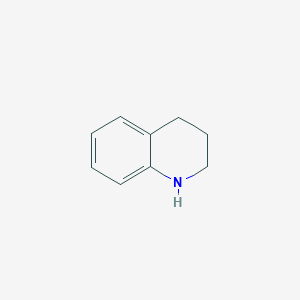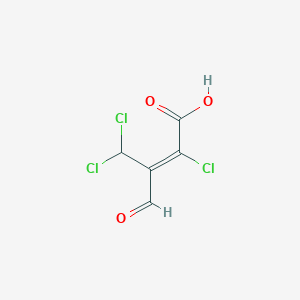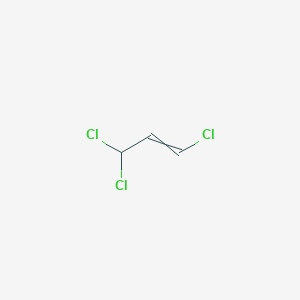
1,3,3-Trichloropropene
概要
説明
1,3,3-Trichloropropene is an organic compound composed of carbon, hydrogen, and chlorine atoms. It is structurally similar to propene, but three hydrogen atoms are replaced by chlorine atoms. This compound is known for its reactivity and is used in various chemical processes and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: 1,3,3-Trichloropropene can be synthesized through the chlorination of propylene or allyl chloride. One common method involves the reaction of allyl chloride with sulfuryl chloride in the presence of a nitrogen-containing base, phosphine, or phosphine oxide . The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atmospheres.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The use of catalysts such as nitrogen-containing bases or phosphines enhances the selectivity and yield of the desired product . The reaction is carried out in reactors designed to handle the exothermic nature of the chlorination process.
化学反応の分析
Types of Reactions: 1,3,3-Trichloropropene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as diethylamine, sodiomalonic ester, sodium sulfide, and sodium methoxide, often resulting in allyl rearrangement.
Reduction Reactions: It can be reduced to propene through β-elimination followed by hydrogenolysis.
Addition Reactions: It can participate in addition reactions with organomagnesium compounds and cuprous cyanide.
Common Reagents and Conditions:
Diethylamine: Used in substitution reactions.
Zerovalent Zinc: Used in reduction reactions.
Organomagnesium Compounds: Used in addition reactions.
Major Products:
Propene: Formed through reduction reactions.
Substituted Propene Derivatives: Formed through substitution reactions.
科学的研究の応用
1,3,3-Trichloropropene is utilized in various scientific research applications:
作用機序
The primary mechanism of action for 1,3,3-Trichloropropene involves its reactivity with nucleophiles and reducing agents. The compound undergoes β-elimination to form allyl chloride, which can then be further reduced to propene . The molecular targets and pathways involved in these reactions include the cleavage of carbon-chlorine bonds and the formation of carbon-carbon double bonds.
類似化合物との比較
1,1,3-Trichloropropene: Similar in structure but differs in the position of chlorine atoms.
1,2,3-Trichloropropane: Another chlorinated propene derivative with different reactivity and applications.
Uniqueness: 1,3,3-Trichloropropene is unique due to its specific reactivity patterns, particularly its tendency to undergo allyl rearrangement during substitution reactions . This property distinguishes it from other chlorinated propene derivatives and makes it valuable in specific synthetic applications.
特性
IUPAC Name |
1,3,3-trichloroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMZDLNSWZGRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26556-03-6 | |
| Record name | 1,3,3-Trichloro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26556-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



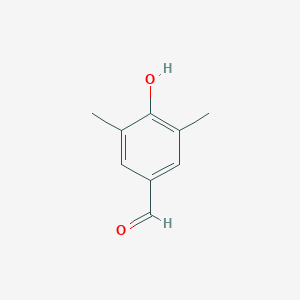
![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)
